molecular formula C9H15BrO B13171345 4-(Bromomethyl)-4-cyclopropyloxane

4-(Bromomethyl)-4-cyclopropyloxane

Katalognummer: B13171345
Molekulargewicht: 219.12 g/mol
InChI-Schlüssel: BTIQRGQPQUFPRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-4-cyclopropyloxane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyloxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-cyclopropyloxane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclopropyloxane with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-4-cyclopropyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyclopropyloxane derivatives, oxides, and reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-4-cyclopropyloxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-4-cyclopropyloxane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The compound’s effects are mediated through pathways involving covalent bonding and subsequent changes in molecular conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bromomethyl)-4-cyclopropyloxane is unique due to its cyclopropyloxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromomethyl compounds, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H15BrO

Molekulargewicht

219.12 g/mol

IUPAC-Name

4-(bromomethyl)-4-cyclopropyloxane

InChI

InChI=1S/C9H15BrO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2

InChI-Schlüssel

BTIQRGQPQUFPRR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2(CCOCC2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.